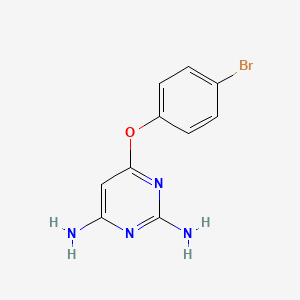
6-(4-Bromophenoxy)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenoxy)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromophenoxy group at the 6th position and amino groups at the 2nd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-bromophenol with 2,4-diaminopyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromophenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Coupling Reactions: Palladium catalysts, aryl halides, base.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced amino derivatives.
Coupling Products: Biaryl and other complex aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing kinase inhibitors and other therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: Lacks the bromophenoxy group but shares the pyrimidine core.
4-Bromophenol: Contains the bromophenoxy moiety but lacks the pyrimidine ring.
6-Amino-2,4-diaminopyrimidine: Similar structure but without the bromophenoxy substitution.
Uniqueness
6-(4-Bromophenoxy)pyrimidine-2,4-diamine is unique due to the presence of both the bromophenoxy group and the pyrimidine ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7249-74-3 |
|---|---|
Formule moléculaire |
C10H9BrN4O |
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
6-(4-bromophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)16-9-5-8(12)14-10(13)15-9/h1-5H,(H4,12,13,14,15) |
Clé InChI |
CKCDXQZZVMZBPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC(=NC(=C2)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



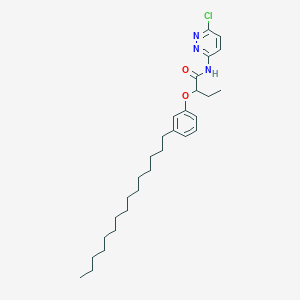
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
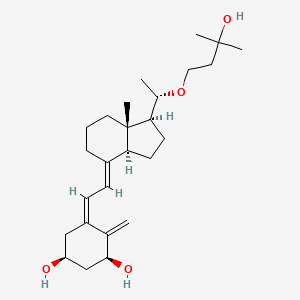
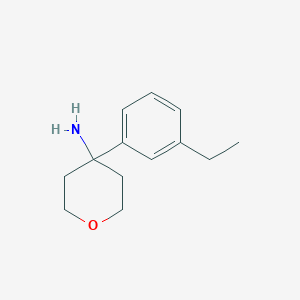
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
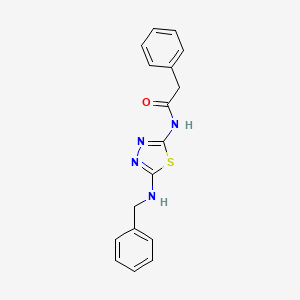
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
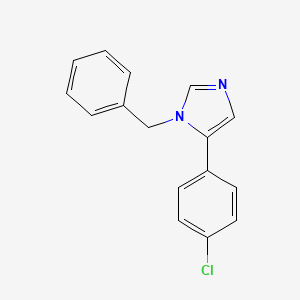
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
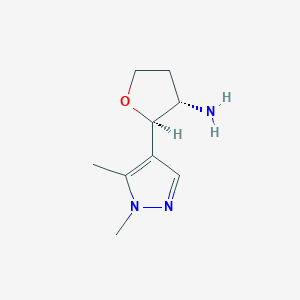


![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
